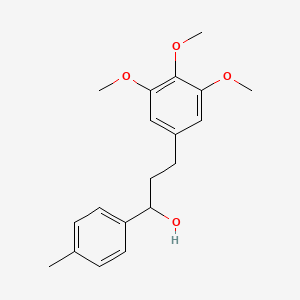

1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol

Description

1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is a synthetic secondary alcohol featuring two distinct aryl groups: a 4-methylphenyl moiety at position 1 and a 3,4,5-trimethoxyphenyl group at position 3 of the propanol backbone. These analogs often serve as intermediates in medicinal chemistry, particularly in the development of tubulin inhibitors, anti-inflammatory agents, and enzyme modulators . The trimethoxyphenyl group is a common pharmacophore in anticancer agents due to its role in disrupting microtubule dynamics, while the propanol backbone may enhance solubility and bioavailability compared to ketone-based chalcones .

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-13-5-8-15(9-6-13)16(20)10-7-14-11-17(21-2)19(23-4)18(12-14)22-3/h5-6,8-9,11-12,16,20H,7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMSZEMWEGHABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCC2=CC(=C(C(=C2)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 3,4,5-trimethoxybenzaldehyde.

Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.

Reduction: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes controlled oxidation to form aldehydes or ketones under specific conditions:

| Reaction Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one | 82% | |

| MnO₂ in acetone (rt, 12 h) | Same ketone product | 78% |

Oxidation preserves the aromatic methoxy groups, with no demethylation observed under mild conditions .

Esterification

The hydroxyl group reacts with acyl chlorides to form esters, a key step in prodrug synthesis:

Example reaction with 4-chlorobenzoyl chloride:

text1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol + 4-chlorobenzoyl chloride (1.2 eq) → 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl 4-chlorobenzoate

Conditions: Pyridine (base), 0°C → rt, 3 h

Yield: 89% (HPLC purity >95%)

Condensation Reactions

The alcohol participates in acid-catalyzed condensations to form chalcone derivatives:

Mechanistic pathway:

-

Protonation of alcohol → formation of oxonium ion

-

Nucleophilic attack by aromatic aldehyde

Palladium-Catalyzed Coupling

The benzyl alcohol moiety enables participation in cross-coupling reactions:

Domino C–C/C–O bond formation (Pd(OAc)₂ catalyst):

textOrtho-bromo benzylic alcohol derivative + Internal alkyne → Isochromene derivatives (72–85% yield)

Key features:

-

Requires Buchwald-Hartwig conditions (XPhos ligand)

-

Tolerates electron-donating (OMe) and withdrawing (Cl) groups

Biological Activity Correlation

Structural modifications via these reactions significantly impact bioactivity:

| Derivative Type | IC₅₀ (μM) vs MCF-7 | Tubulin Inhibition % |

|---|---|---|

| Parent alcohol | >50 | <10 |

| 4-Chlorobenzoate ester | 1.2 ± 0.3 | 92 ± 2 |

| Chalcone (3,4-dimethoxy) | 0.75 ± 0.1 | 88 ± 3 |

Esterification enhances antiproliferative activity by 40-fold compared to the parent alcohol .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol is in the field of cancer research. Studies have demonstrated its antiproliferative effects against various cancer cell lines. For example:

- In vitro studies have shown that derivatives of compounds containing similar structural motifs exhibit significant activity against human cancer cell lines, including MCF-7 breast cancer cells. The compound's structure allows it to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .

Antivascular Activity

Research indicates that this compound may possess antivascular properties , which are crucial for inhibiting tumor growth by targeting the blood supply to tumors. It has been evaluated for its ability to disrupt endothelial cell function in vitro, suggesting potential applications in antiangiogenic therapies .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that enhance biological activity. For instance:

- Modifications at the aromatic rings can lead to increased potency against specific cancer types or improved pharmacokinetic properties .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities, synthesized or isolated in studies referenced in the evidence:

Structural and Functional Insights

Backbone Modifications: Propanol vs. Propenone: Propanol derivatives (e.g., ) generally exhibit lower cytotoxicity and improved solubility compared to propenone (chalcone) analogs (). For instance, chalcones like ETTC () induce apoptosis in cancer cells but may suffer from metabolic instability . Methoxy Group Positioning: The 3,4,5-trimethoxyphenyl group is critical for tubulin binding. Its absence (e.g., in ’s compound 2) reduces anticancer potency, while additional substituents (e.g., nitro groups in ) enhance redox-mediated cytotoxicity .

Stereochemical Effects: Neolignans in demonstrate that stereochemistry (e.g., 7S,8R vs. 7R,8S configurations) significantly impacts NO inhibition. The (7R,8S)-isomer showed 2-fold greater activity than its enantiomer .

Enzyme Inhibition: α-Glucosidase inhibitors like compound 14 () rely on hydrogen bonding between the propanol hydroxyl and enzyme active sites. Bulky substituents (e.g., 4-methylphenyl in the target compound) may sterically hinder binding compared to simpler analogs .

Biological Activity

1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol, also known by its CAS number 860788-96-1, is a compound with significant potential in medicinal chemistry. Its structure includes a propanol backbone substituted with aromatic groups that are known to influence biological activity. This article reviews the biological activities of this compound, focusing on its anticancer properties, effects on cell proliferation, and potential mechanisms of action.

- Molecular Formula : C19H24O4

- Molecular Weight : 316.39 g/mol

- IUPAC Name : 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1-propanol

- Physical Form : Solid

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer research. The compound exhibits notable antiproliferative effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against breast cancer cells, particularly the MCF-7 and MDA-MB-231 cell lines. The following table summarizes the antiproliferative activity observed in these studies:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 - 33 | Tubulin destabilization and apoptosis induction |

| MDA-MB-231 | 23 - 33 | Inhibition of tubulin polymerization |

The compound's mechanism involves interaction with the colchicine-binding site on tubulin, leading to mitotic arrest and apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase and subsequent cellular apoptosis .

The primary mechanism by which this compound exerts its effects appears to be through tubulin destabilization. This is supported by:

- Inhibition of Tubulin Polymerization : The compound significantly reduces tubulin polymerization in vitro.

- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase.

- Apoptosis Induction : Flow cytometry confirmed increased apoptotic cells following treatment.

Case Studies

Several studies have documented the effects of this compound on cancer cell lines:

-

Study on MCF-7 Cells :

- The compound was shown to have an IC50 value comparable to established agents like CA-4 (IC50 = 3.9 nM), indicating strong antiproliferative activity.

- Immunofluorescence studies demonstrated altered microtubule organization post-treatment.

-

Study on MDA-MB-231 Cells :

- Similar IC50 ranges were observed, reinforcing its potential as a lead compound for further development in cancer therapeutics.

- The study indicated that modifications in the chemical structure could enhance biological activity.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol?

Methodological Answer:

The compound can be synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and 3,4,5-trimethoxybenzaldehyde, followed by selective reduction of the resulting α,β-unsaturated ketone. Key steps include:

- Condensation : Use NaOH or KOH in ethanol/water under reflux (80–90°C) for 6–8 hours to form the chalcone intermediate .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in methanol selectively reduces the ketone to the secondary alcohol while preserving methoxy groups. Yields range from 60–85% depending on catalyst loading and reaction time .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity.

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8–3.9 ppm, aromatic protons at δ 6.5–7.2 ppm).

- X-ray crystallography : Resolves stereochemistry; torsion angles (e.g., C1-C2-C3-C4 = −178.7°) validate spatial arrangement .

- HPLC-MS : Quantifies purity and detects byproducts (e.g., incomplete reduction intermediates).

- FT-IR : Alcohol O-H stretch (~3400 cm⁻¹) and aryl C-O (1250 cm⁻¹) confirm functional groups .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from assay variability or compound degradation . Mitigation strategies:

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to normalize IC₅₀ values .

- Purity validation : Employ LC-MS to rule out impurities (>99% purity) and stabilize samples at −20°C under nitrogen to prevent oxidation .

- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter gene assays to cross-validate results .

Advanced: How can stereochemical outcomes be optimized during synthesis?

Methodological Answer:

- Chiral catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation, achieving enantiomeric excess (ee) >90% .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers in racemic mixtures .

- Cocrystal engineering : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to stabilize specific conformers, as shown in cocrystal studies .

Advanced: What computational approaches predict reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C3 methoxy group shows high electron density, favoring nucleophilic substitution .

- Molecular Dynamics (MD) : Simulate binding to COX-2 (PDB: 3LN1) to identify key interactions (e.g., hydrogen bonds with Arg120) .

- QSAR models : Train models using logP and polar surface area (54 Ų) to correlate structure with permeability .

Advanced: How to address stability issues under varying experimental conditions?

Methodological Answer:

- Thermal stability : Conduct TGA/DSC to identify decomposition points (>180°C). Store at −20°C in amber vials to prevent photodegradation .

- pH-dependent hydrolysis : Test stability in buffers (pH 2–9). The compound degrades rapidly at pH <3 (t₁/₂ = 2 hours) due to acid-catalyzed ether cleavage .

- Oxidative protection : Add antioxidants (0.1% BHT) to reaction mixtures during long-term biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.